2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid
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Overview
Description
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated benzene ring, a hydrazino group, and an isochromenylidene moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isochromenylidene Intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form the isochromenylidene hydrazine intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring.
Coupling Reaction: The chlorinated intermediate undergoes a coupling reaction with 2-chlorobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its hydrazino group can form covalent bonds with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the isochromenylidene hydrazino group.
5-chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the hydrazino group.
2-chloro-5-aminobenzoic acid: Features an amino group in place of the hydrazino group.
Uniqueness
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid is unique due to its combination of a chlorinated benzene ring, a hydrazino group, and an isochromenylidene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[(1-hydroxy-3-oxoisochromen-4-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-12-6-5-8(7-11(12)14(20)21)18-19-13-9-3-1-2-4-10(9)15(22)24-16(13)23/h1-7,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCURSNCLGWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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